6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine
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Overview
Description
6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the trifluoromethoxy group imparts significant stability and lipophilicity to the compound, making it a valuable candidate for various applications in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine typically involves the introduction of the trifluoromethoxy group into the benzofuran ring. One common method involves the trifluoromethoxylation of aromatic compounds using reagents such as trifluoromethyl ethers. The reaction conditions often include the use of strong bases and specific solvents to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation. These methods are designed to be efficient and cost-effective, allowing for the large-scale production of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a lead compound in drug discovery efforts due to its unique pharmacophore.
Agrochemicals: It is used in the development of new agrochemical products with improved stability and efficacy.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as liquid crystal displays and fluoropolymers.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, similar compounds have been shown to inhibit specific enzymes or modulate receptor activity, which can have therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzothiazole: This compound shares the trifluoromethoxy group and has similar applications in medicinal chemistry.
Uniqueness
6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine is unique due to its specific chemical structure, which combines the trifluoromethoxy group with the benzofuran ring. This combination imparts distinct properties that make it valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C9H8F3NO2 |
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Molecular Weight |
219.16 g/mol |
IUPAC Name |
6-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)15-5-1-2-6-7(13)4-14-8(6)3-5/h1-3,7H,4,13H2 |
InChI Key |
DLLOGGPSRBCEGD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)OC(F)(F)F)N |
Origin of Product |
United States |
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